molecular formula C18H23N3O4S B11022911 ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11022911
M. Wt: 377.5 g/mol
InChI Key: DKSVVOHFSUWYMP-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiazole ring, a pyrrole moiety, and a tetrahydropyran ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole and tetrahydropyran moieties through sequential reactions. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Pyrrole Moiety: The pyrrole ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrole derivative reacts with an electrophilic intermediate.

    Incorporation of the Tetrahydropyran Ring: This step may involve the use of a tetrahydropyran derivative, which can be coupled to the intermediate through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct chemical and biological properties

By exploring the synthesis, reactions, applications, and mechanisms of this compound, researchers can uncover new insights and develop innovative applications for this intriguing compound.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H23N3O4S/c1-3-25-16(23)15-13(2)19-17(26-15)20-14(22)12-18(6-10-24-11-7-18)21-8-4-5-9-21/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,19,20,22)

InChI Key

DKSVVOHFSUWYMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2(CCOCC2)N3C=CC=C3)C

Origin of Product

United States

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